molecular formula C15H11F3N2O3 B4845084 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide

4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No.: B4845084
M. Wt: 324.25 g/mol
InChI Key: YARWBRJPBHXDAX-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide is an organic compound with the molecular formula C15H11F3N2O3. It is a yellow solid at room temperature and is relatively insoluble in water but soluble in organic solvents . This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, a nitro group, and a benzamide moiety.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide is C15H13F3N2O3C_{15}H_{13}F_3N_2O_3. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Anticancer Activity

Research has shown that compounds containing the trifluoromethyl group exhibit potent inhibitory activities against various cancer cell lines. For instance, derivatives of this compound have been tested for their effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), showing inhibition rates as high as 92% at low concentrations .

Table 1: Inhibitory Activity Against Various Receptors

CompoundTarget ReceptorInhibition (%) at 10 nM
This compoundEGFR91
This compoundVEGFR248
Other AnaloguesHER-465

Pain Management

The compound has also been investigated for its role as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is crucial in the context of migraine treatment. By inhibiting CGRP receptor activity, it may help alleviate migraine symptoms, positioning it as a potential therapeutic agent in pain management.

Chemical Synthesis and Modification

The synthesis of this compound typically involves several steps, including nitration, reduction, and amidation. The following methods are commonly employed:

  • Nitration : Introduction of the nitro group using nitrating agents.
  • Reduction : The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite.
  • Amidation : The final step involves forming the benzamide structure through reaction with appropriate amines.

Table 2: Synthetic Routes for this compound

StepReaction TypeKey Reagents
Step 1NitrationNitric acid
Step 2ReductionSodium dithionite
Step 3AmidationBenzoyl chloride

Case Study: Antitumor Activity

A study involving the administration of derivatives of this compound demonstrated significant antitumor effects in vivo. The compounds were tested against various tumor models, showing a marked reduction in tumor size compared to control groups .

Pharmacological Insights

In addition to its anticancer properties, there is ongoing research into the anti-inflammatory effects of this compound. Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

Comparison with Similar Compounds

4-Methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide can be compared with other similar compounds:

Biological Activity

4-Methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide, with the CAS number 346723-71-5, is a compound belonging to the class of benzanilides. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C15H11F3N2O3
  • Molecular Weight : 324.25 g/mol
  • Structure : The compound features a nitro group and a trifluoromethyl group, which are significant for its biological activity.

The biological activity of this compound is primarily influenced by its interaction with various biological targets. It has been studied for its potential as a non-receptor tyrosine-protein kinase inhibitor, which plays a vital role in T-cell maturation and function. This mechanism is essential for the activation of T-cell antigen receptors (TCRs), facilitating immune responses .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against viral targets, suggesting that such modifications may improve efficacy in antiviral therapies .

Anticancer Activity

The compound's structural features allow it to interact with cancer cell pathways. In vitro studies have indicated that similar benzanilide derivatives exhibit cytotoxic effects on various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation .

Research Findings

Several research findings underscore the biological significance of this compound:

StudyFindings
Demonstrated that derivatives containing trifluoromethyl groups enhance antiviral activity against specific viral targets.
Reported cytotoxic effects on cancer cell lines, indicating potential use in oncology.
Identified the compound as a non-receptor tyrosine-protein kinase inhibitor, crucial for T-cell activation.

Properties

IUPAC Name

4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-9-5-6-10(7-13(9)20(22)23)14(21)19-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARWBRJPBHXDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methyl-3-nitrobenzoic acid (14.6 g, 81.0 mmol) was stirred in a solvent of dimethyl formamide (40 mL). The reaction solution was added with HATU (47.2 g, 124 mmol), DIPEA (32.5 mL, 186 mmol) and 3-(trifluoromethyl)aniline (7.72 mL, 62.1 mmol), followed by stirring for about 12 hours at room temperature. The reaction mixture was diluted with ethyl acetate, and washed with a saturated aqueous sodium bicarbonate solution and saline. The organic layer thus obtained was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The concentrated solid was added with ethyl acetate, and stirred for 2 hours or more. The resulting solid was filtered under reduced pressure, and washed with ethyl acetate and methanol. The filtered solid was dried with warm wind in an oven (40° C.) for 3 hours or more to obtain the title compound (14.9 g, 74%).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
47.2 g
Type
reactant
Reaction Step Two
Name
Quantity
32.5 mL
Type
reactant
Reaction Step Two
Quantity
7.72 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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